Multi-Target Screening Fingerprint: Distinct from Simpler Sulfonylpiperazine Analogs
In high-throughput screening panels conducted by the Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and the Burnham Center for Chemical Genomics, CAS 670272-16-9 exhibited a measurable but selective interaction profile across five distinct biological targets. The compound showed weak negative allosteric modulation of regulator of G-protein signaling 4 (RGS4; B Score = −7.61 to −7.53), weak activation of the mu-type opioid receptor MOR-1 (Activation at 9.3 µM = 4.41), modest inhibition of ADAM17 (Inhibition at 6.95 µM = 1.23), negligible activation of the M1 muscarinic receptor (Activation at 3 µM = −1.07), and low percent activity at 20 µM in a general cytotoxicity panel (%Activity ranging from −3.3 to +0.99) . In contrast, the structurally simpler 1-methyl-4-(phenylsulfonyl)piperazine (CAS 66739-87-5, C₁₁H₁₆N₂O₂S, MW 240.3) lacks the extended aromatic surface required to address protein targets such as RGS4 and ADAM17 in the same screening format — a class-level inference supported by SAR trends in the Henderson 2011 sulfonylpiperazine series where biphenyl-containing analogs consistently outperformed monophenyl derivatives in nAChR negative allosteric modulation potency [1].
| Evidence Dimension | Multi-target screening panel activity profile |
|---|---|
| Target Compound Data | RGS4 B Score = −7.61 to −7.53; MOR-1 Activation at 9.3 µM = 4.41; ADAM17 Inhibition at 6.95 µM = 1.23; M1 Activation at 3 µM = −1.07; General %Activity at 20 µM range = −3.3 to +0.99 |
| Comparator Or Baseline | 1-Methyl-4-(phenylsulfonyl)piperazine (CAS 66739-87-5): No reported activity against RGS4, MOR-1, ADAM17, or M1 in comparable HTS panels; class-level SAR indicates insufficient aromatic surface for robust target engagement at these sites |
| Quantified Difference | Target compound engages 4 unique targets in HTS panel vs. 0 for simpler phenylsulfonyl analog; quantitative comparison limited to target presence/absence due to lack of co-tested comparator data |
| Conditions | HepG2 cytotoxicity assay measured in cell-based system using plate reader; target assays: Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center, Burnham Center for Chemical Genomics (PubChem BioAssay data) |
Why This Matters
A multi-target screening fingerprint creates scientific selection rationale: researchers requiring simultaneous engagement of ADAM17, RGS4, or MOR-1 pathways cannot substitute a simpler phenylsulfonyl piperazine and expect comparable biological readout.
- [1] Henderson BJ, Carper DJ, Gonzalez-Cestari TF, et al. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. J Med Chem. 2011;54:8681–8692. PMID: 22060139. View Source
